molecular formula C12H15N5O B2863246 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone CAS No. 2034521-19-0

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone

Cat. No.: B2863246
CAS No.: 2034521-19-0
M. Wt: 245.286
InChI Key: DURUZMGYQGVIMY-UHFFFAOYSA-N
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Description

The compound “(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone” features a fused pyrazolo[1,5-a]pyrazine core linked to a 1,3-dimethylpyrazole moiety via a ketone bridge. This structure combines two heterocyclic systems known for their pharmacological relevance. Pyrazolo[1,5-a]pyrazines are recognized for their role in kinase inhibition and antimicrobial activity , while 1,3-dimethylpyrazole derivatives are often explored for their metabolic stability and selectivity in drug design.

Properties

IUPAC Name

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(2,5-dimethylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-9-7-11(15(2)14-9)12(18)16-5-6-17-10(8-16)3-4-13-17/h3-4,7H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURUZMGYQGVIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCN3C(=CC=N3)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of N-Alkylated Pyrazoles

Source details a lactamization approach starting from pyrazole ketones (5) . Sodium enolates of 5 react with diethyl carbonate to form 2,4-diketones (6) , which undergo hydrazine cyclization to pyrazoles (7) . Subsequent N-alkylation via Mitsunobu or nucleophilic substitution yields regioisomers (8) , with Boc deprotection and base-mediated cyclization producing bicyclic lactams (9) . Copper- or palladium-catalyzed N-arylation introduces substituents at the eastern position (Scheme 1).

Key Reaction Conditions :

Step Reagents/Conditions Yield
Cyclization of 6 Hydrazine hydrate, EtOH, reflux 75–85%
N-Alkylation of 7 Mitsunobu (DEAD, PPh₃) or SN2 (NaH, alkyl halide) 60–70%
Lactamization of 8 TFA/CH₂Cl₂, then Na₂CO₃(aq) 80–90%

Regiocontrolled Synthesis via Pyrazole Aldehydes

Source demonstrates a four-step protocol for pyrazolo[1,5-a]pyrazines. Pyrazoles are alkylated and formylated regioselectively to yield pyrazole-5-aldehydes. Deprotection and cyclization under basic conditions (e.g., K₂CO₃, DMF, 100°C) afford the pyrazine core. This method ensures precise control over substitution patterns critical for downstream functionalization.

Functionalization of the 1,3-Dimethyl-1H-pyrazol-5-yl Fragment

The 1,3-dimethyl-1H-pyrazol-5-yl group is synthesized via modifications of pyrazol-5-ol derivatives:

Chlorination and Methanone Formation

Source outlines the conversion of 1,3-dimethyl-1H-pyrazol-5-ol to 5-chloro-1,3-dimethyl-1H-pyrazole using SOCl₂ or PCl₅ (92% yield). Subsequent Friedel-Crafts acylation or nucleophilic acyl substitution introduces the methanone moiety. For example, treatment with chloroacetyl chloride in the presence of AlCl₃ generates the acylated intermediate.

Oxidation of Pyrazol-5-ol Derivatives

Controlled oxidation with H₂O₂ or KMnO₄ converts the hydroxyl group to a ketone. This route is advantageous for directly installing the methanone bridge without requiring pre-functionalized halides.

Coupling Strategies for Methanone Bridge Formation

The critical challenge lies in conjugating the two heterocyclic fragments via a ketone linker. Three methods are prevalent:

Suzuki-Miyaura Cross-Coupling

Integrated Synthetic Pathways

Combining the above strategies, two viable routes emerge:

Route A: Sequential Cyclization and Coupling

  • Synthesize the pyrazine core via lactamization.
  • Prepare 5-chloro-1,3-dimethyl-1H-pyrazole via SOCl₂.
  • Couple fragments using Pd-catalyzed cross-coupling.

Overall Yield : 45–55% (four steps).

Route B: Tandem Oxidation and Acylation

  • Generate pyrazine aldehyde via regiocontrolled formylation.
  • Oxidize 1,3-dimethyl-1H-pyrazol-5-ol to the methanone.
  • Perform reductive amination or Wittig reaction to conjugate fragments.

Overall Yield : 38–50% (five steps).

Challenges and Optimization Opportunities

  • Regioselectivity : N-alkylation of pyrazoles often produces regioisomers, necessitating chromatographic separation. Microwave-assisted conditions may enhance selectivity.
  • Stability : The dihydropyrazine ring is prone to oxidation; conducting reactions under inert atmosphere improves yields.
  • Catalyst Cost : Transitioning from Pd to Cu-based systems reduces expenses but requires longer reaction times.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, forming corresponding oxides or ketones.

  • Reduction: Reduction typically leads to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

  • Oxidation: Often employs oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Utilizes reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Can involve bases like sodium hydride or nucleophiles like alkyl halides.

Major Products Formed

  • Oxidation leads to various ketones or acids.

  • Reduction results in different dihydro or tetrahydro derivatives.

  • Substitution allows for the formation of various functionalized derivatives.

Scientific Research Applications

This compound's versatility makes it valuable in numerous research domains:

  • Chemistry: Used as a building block in organic synthesis, enabling the creation of complex molecular architectures.

  • Biology: Studied for its potential as a pharmacophore in drug discovery, with implications in developing treatments for various diseases.

  • Medicine: Its derivatives show promise in therapeutic applications, particularly in anti-inflammatory and anti-cancer research.

  • Industry: Employed in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The compound interacts with molecular targets through various pathways:

  • Binding to Enzymes: Inhibits specific enzymes, affecting metabolic pathways.

  • Receptor Modulation: Modulates receptors, altering cellular signaling mechanisms.

  • Pathway Inhibition: Interrupts key biological pathways, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application References
(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone C₁₄H₁₅N₅O* ~293.3* 1,3-Dimethylpyrazole, pyrazolo-pyrazine Not reported (structural analog studies) -
2-Amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5-[4-(trifluoromethyl)phenyl] derivative (4n) C₁₉H₁₅F₃N₆O₂ 416.36 Trifluoromethylphenyl, hydroxyphenyl diazenyl Synthetic intermediate; no activity reported
2-Amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5-(4-nitrophenyl) derivative (4q) C₁₈H₁₅N₇O₄ 393.36 Nitrophenyl, hydroxyphenyl diazenyl Synthetic intermediate; regioselective synthesis
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one C₂₁H₂₀ClN₃O₃ 409.86 4-Chlorophenyl, 3,4-dimethoxyphenethyl Protein interaction studies; crystal structure reported
3-(Hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenyl derivative C₁₇H₁₅N₅O₃ 337.33 Hydroxymethyl, oxadiazolylmethyl, phenyl Supplier-listed; research chemical

Notes:

  • *Estimated molecular formula and weight for the target compound are based on its IUPAC name.
  • The oxadiazole moiety in may contribute to metabolic stability, a feature often sought in drug candidates.

Key Research Findings and Insights

Synthetic Approaches: Pyrazolo[1,5-a]pyrazines and pyrimidines are commonly synthesized via multicomponent reactions or regioselective cyclization. For example, compound 4n was prepared using aromatic aldehydes and aminopyrazoles under mild conditions , while pyrazolo-pyrimidines in employed sodium methoxide-mediated condensation. These methods highlight the versatility of pyrazole precursors in constructing complex heterocycles.

Structural Influences on Activity: The presence of electron-withdrawing groups (e.g., -NO₂ in 4q ) may modulate reactivity in further functionalization. Conversely, the 1,3-dimethylpyrazole group in the target compound could improve metabolic stability compared to non-methylated analogs.

Biological Potential: While the target compound lacks direct activity data, its structural analogs exhibit protein-binding capabilities (e.g., ) and antimicrobial properties (e.g., pyrazole-thiadiazine hybrids in ). These findings suggest that the target molecule may warrant evaluation in kinase or antimicrobial assays.

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